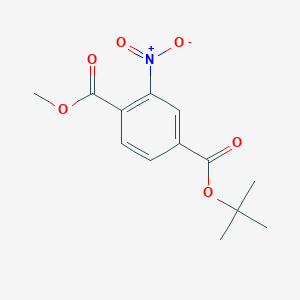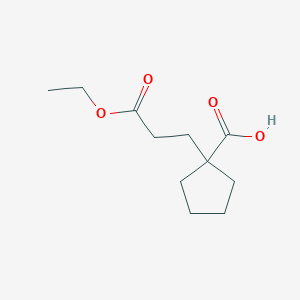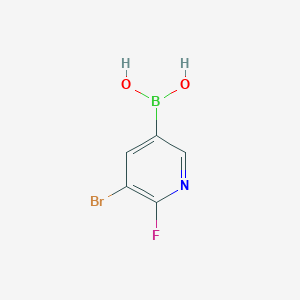
(5-bromo-6-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and fluorine atoms on the pyridine ring enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-6-fluoropyridin-3-yl)boronic acid typically involves the borylation of 5-bromo-6-fluoropyridine. One common method is the Ir-catalyzed borylation, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions are generally mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products. The scalability of the synthetic routes makes this compound readily available for various applications .
化学反応の分析
Types of Reactions
(5-bromo-6-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Sodium Periodate (NaIO4): Used for oxidative cleavage of boronates.
Nucleophiles: Such as amines and thiols for substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution
科学的研究の応用
(5-bromo-6-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-bromo-6-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product .
類似化合物との比較
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the bromine atom.
3-Formylphenylboronic acid: Contains a formyl group instead of halogens.
4-Formylphenylboronic acid: Another formyl-substituted boronic acid.
Uniqueness
(5-bromo-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual substitution enhances its reactivity and makes it a versatile intermediate for various chemical transformations. The combination of these substituents allows for selective reactions that are not easily achievable with other boronic acids .
特性
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDNHXGCGYSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
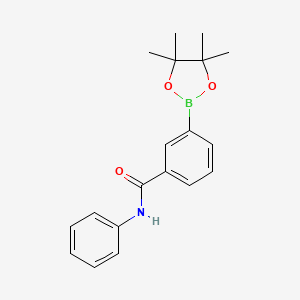
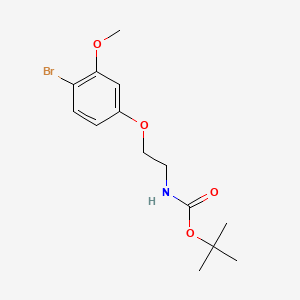
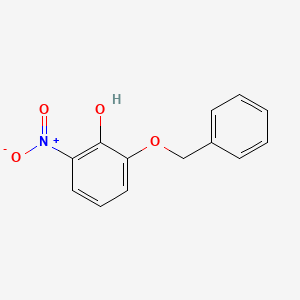
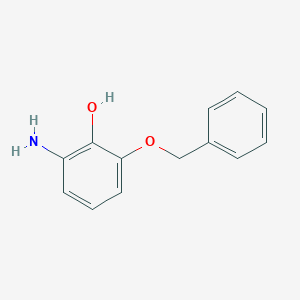
![[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8231327.png)
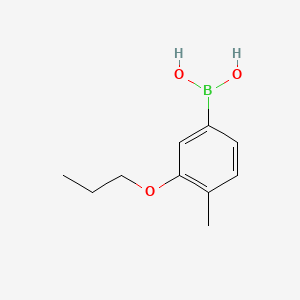
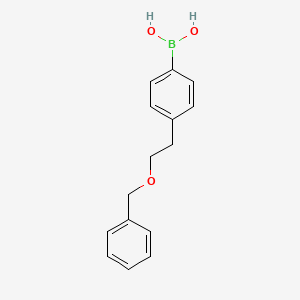
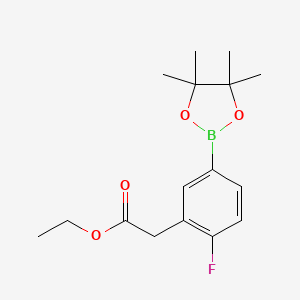
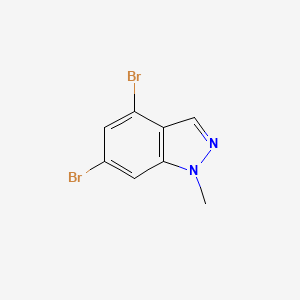
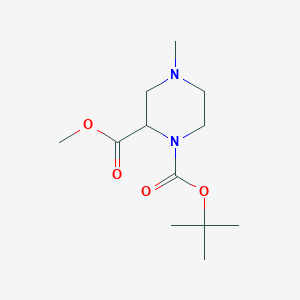
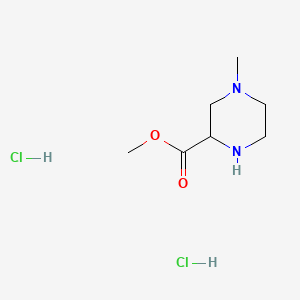
![tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate](/img/structure/B8231381.png)
